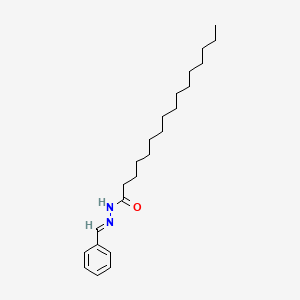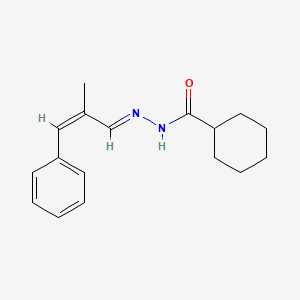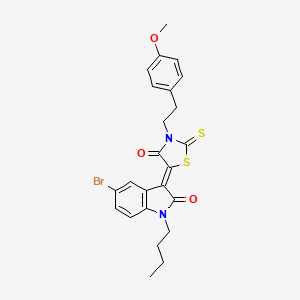
N'-Benzylidenehexadecanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Benzylidenehexadecanohydrazide: is an organic compound with the molecular formula C23H38N2O It is a hydrazone derivative, characterized by the presence of a benzylidene group attached to a hexadecanohydrazide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzylidenehexadecanohydrazide typically involves the condensation reaction between hexadecanohydrazide and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Hexadecanohydrazide+Benzaldehyde→N’-Benzylidenehexadecanohydrazide+Water
The reaction conditions often include:
Temperature: Reflux (approximately 78-80°C for ethanol)
Catalyst: Acidic catalysts like acetic acid can be used to enhance the reaction rate.
Time: The reaction typically proceeds for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N’-Benzylidenehexadecanohydrazide may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N’-Benzylidenehexadecanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazone group into hydrazine derivatives.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed.
Major Products Formed
Oxidation: Oxidized derivatives such as benzylidenehexadecanoic acid.
Reduction: Reduced products like benzylhexadecanohydrazine.
Substitution: Substituted benzylidene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N’-Benzylidenehexadecanohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N’-Benzylidenehexadecanohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with cellular components, disrupting normal cellular functions. The benzylidene group can interact with proteins and enzymes, potentially inhibiting their activity. The hydrazone moiety can also form reactive intermediates that can modify biomolecules.
Vergleich Mit ähnlichen Verbindungen
N’-Benzylidenehexadecanohydrazide can be compared with other hydrazone derivatives, such as:
N’-Benzylideneoctadecanohydrazide: Similar structure but with an octadecane backbone.
N’-Benzylidenehexanohydrazide: Shorter alkyl chain compared to hexadecanohydrazide.
N’-Benzylidene-2-hydroxybenzohydrazide: Contains a hydroxyl group, adding different chemical properties.
The uniqueness of N’-Benzylidenehexadecanohydrazide lies in its specific alkyl chain length and the presence of the benzylidene group, which confer distinct physical and chemical properties.
Eigenschaften
CAS-Nummer |
767332-67-2 |
|---|---|
Molekularformel |
C23H38N2O |
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
N-[(E)-benzylideneamino]hexadecanamide |
InChI |
InChI=1S/C23H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(26)25-24-21-22-18-15-14-16-19-22/h14-16,18-19,21H,2-13,17,20H2,1H3,(H,25,26)/b24-21+ |
InChI-Schlüssel |
GYKSRJSKTNFONI-DARPEHSRSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1 |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate](/img/structure/B12011508.png)

![N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011526.png)
![2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011531.png)
![(5Z)-3-Allyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011534.png)
![1-{4-[2-(Benzhydryloxy)ethyl]-1-piperazinyl}-2-butyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011540.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12011547.png)

![5-(3-Isopropoxyphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011551.png)
![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B12011559.png)


![(5Z)-3-(2-Ethylhexyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011573.png)
![4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011575.png)
